Cas no 160322-25-8 (2-Chloro-N-(2-fluorophenyl)propanamide)

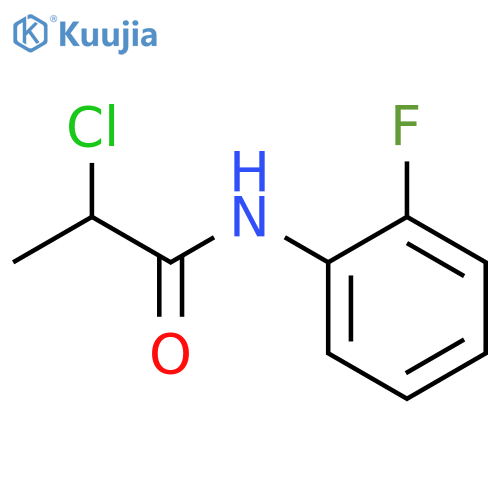

160322-25-8 structure

商品名:2-Chloro-N-(2-fluorophenyl)propanamide

CAS番号:160322-25-8

MF:C9H9ClFNO

メガワット:201.625264883041

MDL:MFCD02662254

CID:2129391

PubChem ID:533078

2-Chloro-N-(2-fluorophenyl)propanamide 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-N-(2-fluorophenyl)propanamide

- MS-8251

- FC113991

- STK501972

- SR-01000043233

- Propanamide, N-(2-fluorophenyl)-2-chloro-

- AKOS016345343

- SCIHVRDPCNXWQL-UHFFFAOYSA-N

- ALBB-002346

- DB-356001

- CS-0307711

- EN300-05535

- MFCD02662254

- 2-chloro-N-(2-fluorophenyl)-propionamide

- 160322-25-8

- AKOS000263236

- BBL037298

- SR-01000043233-1

- Z56914800

- H22039

-

- MDL: MFCD02662254

- インチ: InChI=1S/C9H9ClFNO/c1-6(10)9(13)12-8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,13)

- InChIKey: SCIHVRDPCNXWQL-UHFFFAOYSA-N

- ほほえんだ: CC(Cl)C(NC1=CC=CC=C1F)=O

計算された属性

- せいみつぶんしりょう: 201.0356698Da

- どういたいしつりょう: 201.0356698Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2

2-Chloro-N-(2-fluorophenyl)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB163542-2 g |

2-Chloro-N-(2-fluorophenyl)propanamide |

160322-25-8 | 2 g |

€167.50 | 2023-07-20 | ||

| Enamine | EN300-05535-0.1g |

2-chloro-N-(2-fluorophenyl)propanamide |

160322-25-8 | 96% | 0.1g |

$31.0 | 2023-10-28 | |

| Enamine | EN300-05535-2.5g |

2-chloro-N-(2-fluorophenyl)propanamide |

160322-25-8 | 96% | 2.5g |

$169.0 | 2023-10-28 | |

| Aaron | AR00AF0G-50mg |

2-CHLORO-N-(2-FLUOROPHENYL)PROPANAMIDE |

160322-25-8 | 96% | 50mg |

$56.00 | 2023-12-15 | |

| Aaron | AR00AF0G-10g |

2-CHLORO-N-(2-FLUOROPHENYL)PROPANAMIDE |

160322-25-8 | 96% | 10g |

$696.00 | 2023-12-15 | |

| Aaron | AR00AF0G-1g |

2-Chloro-N-(2-fluorophenyl)propanamide |

160322-25-8 | 95% | 1g |

$108.00 | 2025-02-10 | |

| A2B Chem LLC | AE84916-5g |

2-Chloro-n-(2-fluorophenyl)propanamide |

160322-25-8 | 96% | 5g |

$341.00 | 2024-04-20 | |

| abcr | AB163542-5g |

2-Chloro-N-(2-fluorophenyl)propanamide; . |

160322-25-8 | 5g |

€290.00 | 2025-02-20 | ||

| A2B Chem LLC | AE84916-100mg |

2-Chloro-n-(2-fluorophenyl)propanamide |

160322-25-8 | 96% | 100mg |

$68.00 | 2024-04-20 | |

| Ambeed | A249880-1g |

2-Chloro-n-(2-fluorophenyl)propanamide |

160322-25-8 | 95% | 1g |

$59.0 | 2024-08-03 |

2-Chloro-N-(2-fluorophenyl)propanamide 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

160322-25-8 (2-Chloro-N-(2-fluorophenyl)propanamide) 関連製品

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:160322-25-8)2-Chloro-N-(2-fluorophenyl)propanamide

清らかである:99%/99%

はかる:5g/10g

価格 ($):172.0/193.0